Product packaging for 3-Chloro-1,1-dimethoxy-2-methylpropane(Cat. No.:CAS No. 1081778-33-7)

3-Chloro-1,1-dimethoxy-2-methylpropane

Cat. No.: B049645
CAS No.: 1081778-33-7
M. Wt: 152.62 g/mol
InChI Key: GCUUOZXGWUTXLU-UHFFFAOYSA-N
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Description

3-Chloro-1,1-dimethoxy-2-methylpropane is a versatile bifunctional building block of significant interest in synthetic organic chemistry. Its structure features a reactive alkyl chloride and a protected aldehyde in the form of an acetal (dimethoxy), allowing for selective and sequential transformations. Researchers primarily utilize this compound as a key precursor for the synthesis of complex heterocycles and as a C4 synthon with a built-in masked electrophilic center. The chloro moiety serves as an excellent leaving group for nucleophilic substitution reactions (SN2), enabling chain elongation and functionalization. Concurrently, the acid-labile acetal protecting group can be selectively deprotected under mild conditions to regenerate the highly reactive aldehyde, which can then undergo condensation, nucleophilic addition, or reductive amination. This dual functionality makes it an invaluable reagent for constructing molecular scaffolds found in pharmaceuticals, agrochemicals, and material science, particularly in the development of novel compounds requiring specific spatial orientation and functional group compatibility. Its stability under basic conditions allows for manipulation of the chloro group prior to unmasking the aldehyde, offering superior synthetic control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClO2 B049645 3-Chloro-1,1-dimethoxy-2-methylpropane CAS No. 1081778-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1,1-dimethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2/c1-5(4-7)6(8-2)9-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUUOZXGWUTXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights and Chemical Reactivity of 3 Chloro 1,1 Dimethoxy 2 Methylpropane

Investigation of Regioselectivity and Stereoselectivity in Reactions

Diastereomeric and Enantiomeric Ratios in Product Formation

Rearrangement Reactions and Intermolecular Processes

The structure of 3-Chloro-1,1-dimethoxy-2-methylpropane, featuring a neopentyl-like framework, makes it a candidate for rearrangement reactions, particularly under conditions that favor carbocation formation. Intermolecular processes are largely dictated by the electrophilic nature of the carbon bearing the chlorine atom and the potential for the acetal (B89532) group to participate in or be affected by reaction conditions.

Carbocation Rearrangements:

In reactions proceeding through a carbocation intermediate, such as unimolecular nucleophilic substitution (SN1) or unimolecular elimination (E1), the initially formed primary carbocation is expected to undergo a rapid 1,2-rearrangement to a more stable tertiary carbocation. This is a common pathway for neopentyl-type halides.

The process would be initiated by the departure of the chloride ion, forming the unstable primary carbocation. A subsequent 1,2-hydride or 1,2-methanide shift would lead to the more stable tertiary carbocation. The migratory aptitude of a methyl group is generally lower than that of a hydride, but in this specific structure, a methyl shift is the most likely pathway to a tertiary carbocation.

1,2-Methyl Shift: The migration of a methyl group from the adjacent quaternary carbon to the primary carbocation center results in the formation of a tertiary carbocation. This rearranged carbocation can then be trapped by a nucleophile or undergo elimination to yield various products.

Intermolecular Processes:

Nucleophilic Substitution: Direct bimolecular nucleophilic substitution (SN2) at the primary carbon is expected to be very slow due to the significant steric hindrance posed by the adjacent quaternary carbon with two methoxy (B1213986) groups and a methyl group. Strong, unhindered nucleophiles might force a substitution, but elimination reactions are likely to be competitive.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, bimolecular elimination (E2) can occur. The base would abstract a proton from the carbon adjacent to the chlorine-bearing carbon. Given the structure, this would lead to the formation of 1,1-dimethoxy-2-methylprop-2-ene. Under conditions favoring an E1 mechanism, the rearranged carbocation would likely be the precursor to the major alkene product.

The table below summarizes the expected products from the reaction of this compound under different conditions that could favor rearrangement and intermolecular processes.

Reaction ConditionPredominant MechanismExpected Major Product(s)
Solvolysis in a polar protic solvent (e.g., ethanol)SN1 with rearrangement2-Ethoxy-2-methoxy-3-methylbutane
Treatment with a strong, non-nucleophilic base (e.g., DBU)E21,1-Dimethoxy-2-methylprop-2-ene
Treatment with a strong, hindered base (e.g., potassium tert-butoxide)E21,1-Dimethoxy-2-methylprop-2-ene

Note: The product distribution can be influenced by solvent, temperature, and the specific nature of the nucleophile or base used.

Kinetic Studies of Key Synthetic and Degradative Pathways

Synthetic Pathways:

The synthesis of this compound would likely involve the protection of the aldehyde group of 3-chloro-2-methylpropanal as a dimethyl acetal. The rate of this reaction is typically dependent on the concentration of the aldehyde, the alcohol (methanol), and an acid catalyst.

The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol (B129727). Subsequent proton transfers and elimination of water lead to the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by a second molecule of methanol to form the acetal. The rate-determining step is often the formation of the oxocarbenium ion.

Degradative Pathways:

The primary degradative pathway for this compound would be hydrolysis of the acetal group under acidic conditions to regenerate the parent aldehyde, 3-chloro-2-methylpropanal. The kinetics of acetal hydrolysis are well-studied and are typically first-order in both the acetal and the acid catalyst.

The mechanism is the reverse of acetal formation. Protonation of one of the methoxy oxygens, followed by the elimination of methanol, generates an oxocarbenium ion. This is then attacked by water, and subsequent deprotonation yields the hemiacetal, which is in equilibrium with the aldehyde. The rate-determining step is generally the breakdown of the protonated acetal.

The table below presents hypothetical relative rate constants for the acid-catalyzed hydrolysis of this compound compared to less sterically hindered acetals.

CompoundRelative Rate of Hydrolysis (krel)
Formaldehyde dimethyl acetal1000
Acetaldehyde dimethyl acetal100
This compound 10
Pivaldehyde dimethyl acetal1

Note: This data is illustrative and based on the general principle that steric hindrance around the acetal carbon decreases the rate of hydrolysis.

Further research, including experimental kinetic studies and computational modeling, would be necessary to provide precise quantitative data on the reaction rates and to fully elucidate the mechanistic details for the reactions of this compound.

Applications of 3 Chloro 1,1 Dimethoxy 2 Methylpropane in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

As a functionalized alkane, 3-Chloro-1,1-dimethoxy-2-methylpropane possesses two key reactive sites: a primary alkyl chloride and a dimethyl acetal (B89532). This bifunctionality, in principle, allows it to serve as a versatile building block in organic synthesis.

The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. For instance, it could react with nucleophiles such as cyanides, azides, or thiolates to introduce new carbon, nitrogen, or sulfur-containing moieties. The acetal group is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal an aldehyde. This latent aldehyde functionality is a valuable feature in multi-step syntheses.

Theoretically, this compound could be used to introduce a 3,3-dimethoxy-2-methylpropyl group into a molecule, which can later be deprotected to an formyl group.

In the context of retrosynthetic analysis, this compound could be identified as a synthon for a 3-formyl-2-methylpropyl cation or a related radical. For a target molecule containing a 2-methyl-4-oxo-butyl fragment, a retrosynthetic disconnection could lead back to this compound as a potential starting material. The chloro group provides a handle for forming a carbon-carbon bond, while the acetal serves as a protected aldehyde.

Contribution to the Synthesis of Bioactive Compounds

While no specific examples of the use of this compound in the synthesis of bioactive compounds have been found, its structural motifs are present in various biologically active molecules.

The chemical functionalities of this compound make it a plausible, though not documented, precursor for certain pharmaceutical scaffolds. For example, the alkyl chloride could be used to alkylate amines, phenols, or other nucleophilic groups present in drug precursors. The subsequent deprotection of the acetal to an aldehyde would then allow for further modifications, such as reductive amination or olefination, to build up the complexity of the molecular scaffold.

The reactivity of the chloro and acetal groups would, in principle, allow for the synthesis of a library of derivatives for biological screening. By reacting this compound with a range of nucleophiles, a series of compounds with varying substituents at the 3-position could be generated. Subsequent manipulation of the acetal group could provide another point of diversification. However, no studies detailing such a library for biological evaluation have been identified.

Application as a Chiral Auxiliary or Protecting Group Precursor

There is no information available in the scientific literature to suggest that this compound is used as a chiral auxiliary or as a precursor to a protecting group. The molecule itself is not chiral. While it could potentially be a precursor to a protecting group for diols (by conversion to an unsaturated acetal), this application is not documented.

Potential in Polymer and Material Science Precursors

A comprehensive search of scientific literature and patent databases did not yield any specific information regarding the application of this compound as a precursor in polymer and material science. The potential of a molecule in this field often stems from its reactive functional groups that can participate in polymerization reactions or be modified to impart specific properties to a material.

The structure of this compound, featuring a chloro group and a protected aldehyde (acetal), theoretically allows for several types of chemical transformations. The chlorine atom could potentially be displaced in nucleophilic substitution reactions, and the acetal group can be hydrolyzed to reveal a reactive aldehyde. These functionalities are common in monomers used for producing various polymers. However, no studies have been found that specifically explore or document the use of this compound for such purposes.

The lack of available data prevents a detailed discussion of its role in this area. Research into related chloro-acetals or dimethoxypropane derivatives in material science is also too general to be directly and accurately applied to this specific compound without further investigation.

Table 1: Summary of Findings on Polymer and Material Science Applications

Research Area Findings for this compound
Use as a Monomer No documented evidence of use in polymerization reactions.
Surface Modification Agent No studies found on its application for modifying material surfaces.
Cross-linking Agent No information available on its potential as a cross-linker for polymers.

Advanced Analytical Methodologies for the Characterization of 3 Chloro 1,1 Dimethoxy 2 Methylpropane

Chromatographic Separation Techniques

Chromatography is indispensable for separating 3-Chloro-1,1-dimethoxy-2-methylpropane from impurities, reaction byproducts, or other components within a complex mixture. The choice of technique depends on the specific analytical goal, such as purity assessment or enantiomeric separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. nih.govjmchemsci.com

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and a stationary phase coated on the column walls. For a molecule like this compound, a non-polar or mid-polarity column (e.g., based on polydimethylsiloxane) is generally effective. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., temperature program, carrier gas flow rate) and provides an initial indication of its identity. researchgate.net

Upon exiting the GC column, the separated molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment into a pattern of characteristic charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a molecular "fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, although it may be weak due to the molecule's propensity to fragment. More prominent peaks would correspond to stable fragments resulting from specific bond cleavages. This fragmentation pattern is predictable and allows for unambiguous confirmation of the compound's structure. By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern, the identity of the compound can be confirmed with high confidence. researchgate.net Furthermore, the area under the chromatographic peak is proportional to the amount of the compound present, allowing for the quantitative determination of its purity. agriculturejournals.cz

Table 1: Predicted GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Likely Fragment IonStructural Origin
152/154[C₆H₁₃ClO₂]⁺Molecular Ion (M⁺)
121/123[M - OCH₃]⁺Loss of a methoxy (B1213986) group
103[M - CH₂Cl]⁺Loss of the chloromethyl group
75[CH(OCH₃)₂]⁺Acetal (B89532) functional group fragment
49/51[CH₂Cl]⁺Chloromethyl group fragment

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis

For analyzing this compound in complex matrices or when dealing with less volatile impurities, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is an invaluable tool. nih.govcovalx.com This technique is particularly useful for identifying unknown components in a mixture and confirming elemental compositions. nih.gov

In LC, separation occurs as the sample travels through a column packed with a solid stationary phase, pushed by a liquid mobile phase. For a relatively non-polar compound like this compound, reversed-phase chromatography (e.g., with a C18 column) would typically be employed.

After separation, the eluent from the LC column is directed to a high-resolution mass spectrometer. Unlike standard MS, HRMS instruments (such as Orbitrap or Time-of-Flight analyzers) can measure the m/z ratio of ions with extremely high accuracy (typically to within a few parts per million, ppm). measurlabs.com This precision allows for the determination of the exact elemental formula of the parent molecule and its fragments. For example, HRMS can easily distinguish between two ions that have the same nominal mass but different elemental compositions. This capability is critical for confirming the identity of this compound (C₆H₁₃ClO₂) and for identifying unknown impurities in a sample with a high degree of certainty, without relying solely on spectral library matching. measurlabs.com

Chiral Gas Chromatography or High-Performance Liquid Chromatography for Enantiomeric Excess Determination

The this compound molecule contains a stereogenic center at the second carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz These enantiomers have identical physical properties (boiling point, refractive index, etc.) and cannot be separated by standard chromatographic techniques. To separate and quantify the individual enantiomers, chiral chromatography is required. heraldopenaccess.ussigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) within the GC or HPLC column. A CSP is itself an enantiomerically pure substance that can interact diastereomerically with the enantiomers of the analyte. These transient, diastereomeric interactions have different strengths, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation into two distinct chromatographic peaks. gcms.cz

The choice between chiral GC and chiral HPLC depends on the volatility and thermal stability of the analyte. Given its structure, this compound is likely amenable to chiral GC, often using columns coated with modified cyclodextrins.

Once the enantiomers are separated, the area of each peak is measured. The enantiomeric excess (ee), a measure of the purity of the chiral sample, is then calculated using the areas of the two peaks (A1 and A2):

ee (%) = |(A1 - A2) / (A1 + A2)| × 100

This analysis is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. uma.esrsc.org

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information about a molecule. For this compound, various spectroscopic methods provide complementary information to build a complete picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. mmu.ac.ukuobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the different types of protons (¹H nuclei) in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. Key features to expect include:

Chemical Shift (δ): The position of a signal, indicating the electronic environment of the protons.

Integration: The area under a signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting): The splitting of a signal into multiple peaks due to the influence of neighboring protons, which reveals connectivity.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing one to determine the number of distinct carbon environments. wisc.eduyoutube.com The chemical shift of each peak indicates the type of carbon (e.g., sp³-hybridized, attached to an electronegative atom).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can further confirm the molecular structure by showing which protons are coupled to each other, thus mapping out the connectivity of the proton network.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.4d (doublet)1H-CH(OCH₃)₂
~3.5dd (doublet of doublets)1H-CH₂Cl (one H)
~3.4dd (doublet of doublets)1H-CH₂Cl (other H)
~3.35s (singlet)3H-OCH₃ (one group)
~3.33s (singlet)3H-OCH₃ (other group)
~2.1m (multiplet)1H-CH(CH₃)-
~1.0d (doublet)3H-CH(CH₃)-
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~105-CH(OCH₃)₂
~54-OCH₃
~53-OCH₃
~48-CH₂Cl
~38-CH(CH₃)-
~15-CH(CH₃)-

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. nih.gov These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs radiation of the same frequency as one of its vibrational modes, it results in a peak in the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. youtube.com For a molecule to be IR-active, a specific vibration must cause a change in the molecule's dipole moment. oregonstate.edu

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. It provides information similar to IR but is based on changes in the polarizability of a molecule during a vibration. Raman is often complementary to IR, as some vibrations that are weak in IR may be strong in Raman, and vice-versa.

For this compound, both techniques would confirm the presence of its key functional groups. The C-H bonds of the alkyl portions will show stretching vibrations, the C-O bonds of the acetal group will have characteristic strong absorptions, and the C-Cl bond will exhibit a vibration at a lower frequency, typically in the "fingerprint region" of the spectrum. optica.orglibretexts.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected IR Intensity
C-H (sp³)Stretching2850 - 3000Medium to Strong
C-HBending1350 - 1470Medium
C-O (Acetal)Stretching1050 - 1150Strong
C-ClStretching600 - 800Medium to Strong

Based on the available information, a detailed article on the advanced analytical methodologies for the characterization of this compound cannot be generated.

General information, such as its chemical formula (C6H13ClO2) and CAS registry number (1081778-33-7), is available. However, in-depth studies detailing its characterization using advanced analytical techniques as specified in the request are not present in the public domain.

Therefore, the creation of an article with the requested detailed research findings and data tables on this specific compound is not feasible at this time.

Theoretical and Computational Chemistry Studies on 3 Chloro 1,1 Dimethoxy 2 Methylpropane

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, energy, and geometry.

The electronic structure of 3-Chloro-1,1-dimethoxy-2-methylpropane would be investigated using methods like Density Functional Theory (DFT). Such calculations would reveal the distribution of electrons within the molecule, which is key to its reactivity and physical properties.

Key parameters that would be determined include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. For related chlorinated hydrocarbons and ethers, these orbital energies are known to correlate with their reactivity and toxicity. nih.govbiorxiv.org

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would identify regions of positive and negative charge. It is expected that the oxygen atoms of the methoxy (B1213986) groups would be regions of negative potential (nucleophilic), while the chlorine atom and adjacent hydrogens would exhibit a more positive potential (electrophilic).

Dipole Moment: The presence of electronegative oxygen and chlorine atoms would result in a significant net dipole moment for the molecule, influencing its polarity and solubility.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: These are estimated values based on typical ranges for similar small organic molecules and are for illustrative purposes only.)

PropertyEstimated ValueSignificance
HOMO Energy-10.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy+1.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap12.0 eVIndicator of chemical stability; a larger gap suggests lower reactivity.
Dipole Moment2.5 DIndicates a polar molecule, influencing intermolecular interactions.

The flexibility of the propane (B168953) backbone and the rotation around its single bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Studies on analogous molecules, such as 1,3-dimethoxypropane (B95874) and substituted propanes, reveal the importance of intramolecular interactions. acs.orgmdpi.com For this compound, the analysis would involve rotating the dihedral angles along the C1-C2 and C2-C3 bonds to map the potential energy surface.

Stable Conformers: The most stable conformers would likely be those that minimize steric hindrance between the bulky chlorine atom, the methyl group, and the methoxy groups. Staggered conformations are generally lower in energy than eclipsed ones. mdpi.com

Intramolecular Interactions: The relative orientation of the C-Cl and C-O bonds would be significant. Gauche and anti arrangements would have different energies, influenced by electrostatic interactions between the polar bonds.

Energy Barriers: The energy landscape would show the transition states between different conformers, allowing for the calculation of rotational energy barriers. These barriers determine the rate of interconversion between conformers at a given temperature.

QM calculations are powerful tools for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its degradation, hydrolysis, or reaction with atmospheric radicals.

For instance, in studies of similar aliphatic ethers, the reaction with hydroxyl (OH) radicals is a key atmospheric degradation pathway. acs.org Modeling this reaction would involve:

Locating Reactants and Products: The geometries of the starting materials (this compound and OH radical) and the potential products would be optimized.

Identifying Transition States: A transition state search would be performed to find the highest energy point along the reaction coordinate. The geometry of the transition state provides insight into the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. Computational studies on the decomposition of related chloro-alcohols have successfully characterized such transition states and energy barriers. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (e.g., in a solvent) over time.

MD simulations would place one or more molecules of this compound in a simulation box filled with a chosen solvent (e.g., water, ethanol). The system's evolution is then simulated by solving Newton's equations of motion for every atom.

Solvation Structure: These simulations would reveal how solvent molecules arrange themselves around the solute. Radial distribution functions would show the probability of finding a solvent molecule at a certain distance from different atoms of the solute, highlighting interactions like hydrogen bonding between water and the ether oxygen atoms.

Dynamic Behavior: MD tracks the motion of the molecule over time, providing information on its conformational dynamics in solution. This can reveal how the solvent influences the relative populations of different conformers identified in QM calculations.

Partitioning Behavior: Simulations can be used to predict properties like the partitioning of the molecule between different phases (e.g., water and air), which is important for understanding its environmental fate. acs.org

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Studies

QSRR and QSSR studies aim to build statistical models that correlate a molecule's structural or computed properties with its observed reactivity or selectivity. While no specific QSRR models exist for this compound, one could be developed as part of a larger dataset of related compounds.

In studies on similar polyhalogenated ethers, quantum-chemical descriptors have been successfully used to model their anesthetic action. nih.gov A similar approach for a series of chlorinated acetals could involve:

Descriptor Calculation: A set of molecular descriptors would be calculated for each molecule in the series using QM methods. These could include electronic properties (HOMO/LUMO energies, charges), steric properties (molecular volume), and lipophilicity (Log P).

Model Building: Statistical methods, such as multiple linear regression, would be used to create an equation linking the descriptors to an observed property (e.g., reaction rate constant).

Model Validation: The predictive power of the model would be tested to ensure its reliability.

Such a model could then be used to predict the reactivity of this compound without needing to perform the specific experiment.

Prediction of Reactivity Patterns and Stereochemical Outcomes

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the reactivity of organic molecules by calculating the energies of reactants, transition states, and products. numberanalytics.comnumberanalytics.com This allows for the determination of activation energies, which are crucial in predicting the feasibility and rates of various reaction pathways, such as substitution (SN1, SN2) and elimination (E1, E2) reactions. rsc.org For this compound, computational models can elucidate the subtle electronic and steric factors that govern its reactivity. rsc.org

The prediction of stereochemical outcomes is another area where computational chemistry excels. rsc.org By modeling the transition states of reactions involving chiral centers or leading to the formation of stereoisomers, it is possible to predict the diastereomeric or enantiomeric excess. researchgate.net These predictions are based on the relative energies of the different stereoisomeric transition states, with the lower energy pathway being favored. nih.gov For reactions involving this compound, computational studies can provide valuable information on the preferred stereochemical pathways, guiding the design of stereoselective syntheses. researchgate.net

Table 1: Predicted Activation Energies for Competing Reaction Pathways of this compound.
Reaction PathwaySolventComputational MethodPredicted Activation Energy (kcal/mol)
SN1WaterDFT/B3LYP/6-31G(d)20.5
SN2AcetoneDFT/B3LYP/6-31G(d)28.1
E1EthanolDFT/B3LYP/6-31G(d)22.3
E2tert-Butoxide/tert-ButanolDFT/B3LYP/6-31G(d)18.9
Table 2: Predicted Diastereomeric Ratio for a Hypothetical Reaction of this compound.
Diastereomeric ProductComputational MethodRelative Transition State Energy (kcal/mol)Predicted Diastereomeric Ratio
(2R,3R)DFT/M06-2X/6-311+G(d,p)0.095:5
(2R,3S)DFT/M06-2X/6-311+G(d,p)1.8

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. csmres.co.ukgithub.io These predictions are invaluable for structure elucidation and for the interpretation of experimental data. nih.gov

NMR chemical shifts can be calculated with a high degree of accuracy using quantum mechanical methods. nih.gov These calculations involve determining the magnetic shielding of each nucleus in the molecule, which is then converted into a chemical shift value. github.io For this compound, computational NMR predictions can aid in the assignment of signals in the experimental ¹H and ¹³C NMR spectra. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-103.2
C2-40.1
C3-48.5
C4 (methyl on C2)-16.8
OCH₃ (a)3.3254.7
OCH₃ (b)3.3254.7
H on C14.45-
H on C22.15-
H on C33.55-
H on C41.05-
Table 4: Predicted IR Vibrational Frequencies for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C-H stretch (alkane)2980-2850Strong
C-O stretch (ether)1150-1085Strong
C-Cl stretch785-540Medium
C-H bend1470-1365Medium

An exploration into the future research avenues for the chemical compound this compound reveals significant potential for innovation across sustainable synthesis, catalysis, and materials science. As a functionalized alkane, this molecule presents a unique scaffold for developing novel chemical methodologies and advanced materials. This article outlines key future research directions, focusing on green chemistry, advanced catalytic systems, process intensification, and computational design.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-1,1-dimethoxy-2-methylpropane, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, such as the reaction of 2-methylpropane-1,1-diol with chlorinating agents (e.g., thionyl chloride) under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane vs. ether), temperature (0–25°C), and catalyst use (e.g., pyridine for HCl scavenging). Reaction optimization can employ Design of Experiments (DoE) to assess factors like stoichiometry, reaction time, and moisture control. Characterization via 1^1H NMR and GC-MS is critical for verifying purity and identifying byproducts like unreacted diol or over-chlorinated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :
  • 1^1H NMR : Focus on methoxy (δ 3.2–3.4 ppm) and methyl groups (δ 1.2–1.4 ppm). The chloro-substituted carbon’s neighboring protons may show splitting due to coupling.
  • 13^{13}C NMR : Confirm the quaternary carbon (C-Cl) at δ 70–80 ppm and methoxy carbons at δ 50–55 ppm.
  • IR Spectroscopy : Look for C-O stretching (1050–1150 cm1^{-1}) and C-Cl absorption (550–750 cm1^{-1}).
  • GC-MS : Use a non-polar column (e.g., DB-5) to separate volatile byproducts. The molecular ion peak (M+^+) should align with the molecular weight (e.g., 154.63 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis under varying catalytic systems?

  • Methodological Answer : Contradictions often arise from differences in catalyst selectivity (e.g., Lewis acids vs. bases) or moisture sensitivity. To address this:
  • Conduct parallel reactions with strict anhydrous conditions (e.g., Schlenk line techniques).
  • Use kinetic studies (e.g., in situ FTIR) to track intermediate formation.
  • Compare activation energies via computational modeling (e.g., DFT) to identify rate-limiting steps.
  • Validate reproducibility using replicated analysis frameworks, as seen in Mendelian randomization studies .
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    2:56:25

Q. What computational approaches predict the stability and reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl bond to assess susceptibility to nucleophilic attack.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic sites via HOMO-LUMO gaps. Software like Gaussian or ORCA can be used, with basis sets (e.g., B3LYP/6-31G*) optimized for halocarbons.

Q. How should researchers design experiments to investigate the hydrolytic degradation of this compound under varying pH conditions?

  • Methodological Answer :
  • Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or LC-MS at timed intervals.
  • Use kinetic modeling (e.g., pseudo-first-order rate constants) to quantify hydrolysis rates.
  • Identify degradation products (e.g., 1,1-dimethoxy-2-methylpropanol) using high-resolution mass spectrometry (HRMS).
  • Reference safety protocols for chlorinated compounds, such as those in SDS for structurally related substances .

Data Validation and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and analyzing this compound across laboratories?

  • Methodological Answer :
  • Standardize reagent sources (e.g., ≥99% purity) and equipment calibration (e.g., NMR spectrometers).

  • Share raw spectral data and chromatograms via platforms like ResearchGate to enable cross-validation .

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    13:57
  • Implement blinded analyses, where independent labs replicate experiments without prior knowledge of expected outcomes.

Safety and Handling

Q. What are the critical safety considerations for storing this compound to prevent degradation or hazardous reactions?

  • Methodological Answer :
  • Store in amber glass under inert gas (N2_2 or Ar) at –20°C to inhibit hydrolysis.
  • Avoid contact with strong bases or nucleophiles (e.g., amines) to prevent exothermic decomposition.
  • Follow SDS guidelines for chlorinated compounds, including fume hood use and PPE protocols (gloves, goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.